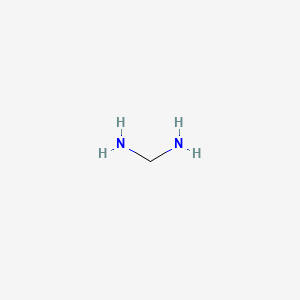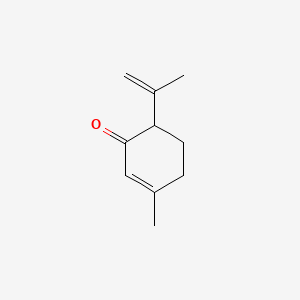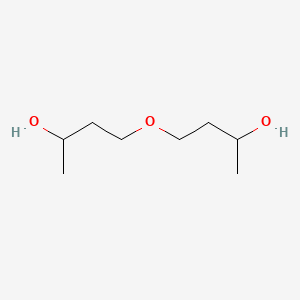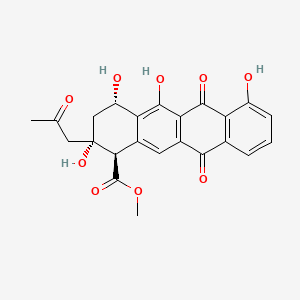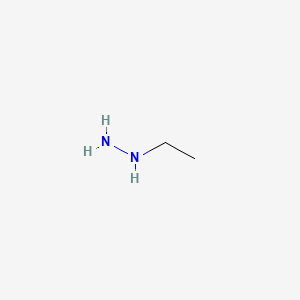
Xanthonolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthonolol: is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule. Xanthones are known for their wide range of biological activities and are found in various natural sources such as plants, fungi, and lichens
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including Xanthonolol, typically involves several key steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Industrial Production Methods: Industrial production of xanthone derivatives often employs microwave heating to enhance reaction efficiency and yield . The use of catalysts such as ytterbium, palladium, ruthenium, and copper has also been explored to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Xanthonolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and isopropylamino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Xanthen-9-one derivatives are used as intermediates in the synthesis of various bioactive compounds .
Biology: In biological research, these compounds are studied for their potential antioxidant and anti-inflammatory properties .
Medicine: Medically, xanthone derivatives have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and diabetes due to their diverse pharmacological activities .
Industry: Industrially, these compounds are used in the development of dyes, pigments, and other materials due to their stable chemical structure and vibrant colors .
Mécanisme D'action
The mechanism of action of Xanthonolol involves its interaction with various molecular targets and pathways. The hydroxy and isopropylamino groups play a crucial role in modulating the compound’s biological activity. For instance, the compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
3-Hydroxy-9H-xanthen-9-one: Known for its anti-inflammatory activity.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Exhibits potent anti-cancer properties.
Uniqueness: The presence of both hydroxy and isopropylamino groups in Xanthonolol makes it unique compared to other xanthone derivatives. These functional groups enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
37933-99-6 |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]xanthen-9-one |
InChI |
InChI=1S/C19H21NO4/c1-12(2)20-10-13(21)11-23-14-7-8-16-18(9-14)24-17-6-4-3-5-15(17)19(16)22/h3-9,12-13,20-21H,10-11H2,1-2H3 |
Clé InChI |
OLDFECRHZVIEMS-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |
SMILES canonique |
CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |
Synonymes |
3-(3-isopropylamino)-2-hydroxypropoxyxanthone xanthonolol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





